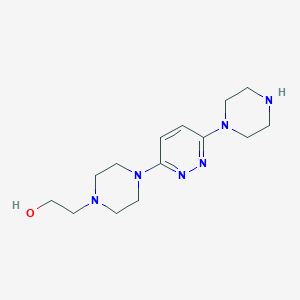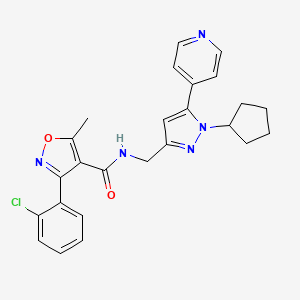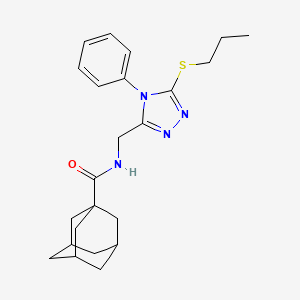
(1S,3s)-N-((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) to determine the 3D arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be influenced by factors such as the compound’s functional groups and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Polymer Synthesis and Materials Science Adamantane derivatives are integral to the development of new polymeric materials, exhibiting unique properties like high thermal stability and mechanical strength. In a study, new polyamides containing adamantyl moieties were synthesized, showing medium inherent viscosities and high glass transition temperatures, indicating their potential for high-performance applications (Chern, Shiue, & Kao, 1998). Similarly, adamantane-based cardo polyamides were prepared, exhibiting good solubility in polar solvents and high tensile strength, highlighting their potential in advanced materials science (Liaw, Liaw, & Chung, 1999).
Organic Chemistry and Molecular Design Adamantane derivatives also play a crucial role in the design and synthesis of molecules with potential biological activities. For instance, N-aryladamantane-1-carboxamides were synthesized using phosphorus trichloride, showing efficient yields and suggesting their utility in further chemical transformations (Shishkin et al., 2020). The synthesis of Nifurtimox–Adamantane adducts with trypanocidal activity demonstrates the application of adamantane derivatives in medicinal chemistry, offering a new approach to treat diseases caused by Trypanosoma spp. (Foscolos et al., 2019).
Nanoscale Applications Adamantane structures have been explored for nanoscale applications, such as in atomic force microscopy (AFM). Novel nanoscale 1,3,5,7-tetrasubstituted adamantanes were synthesized for AFM, showcasing the potential of adamantane derivatives in nanotechnology (Li et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-2-8-29-22-26-25-20(27(22)19-6-4-3-5-7-19)15-24-21(28)23-12-16-9-17(13-23)11-18(10-16)14-23/h3-7,16-18H,2,8-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWZFUPALLPVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

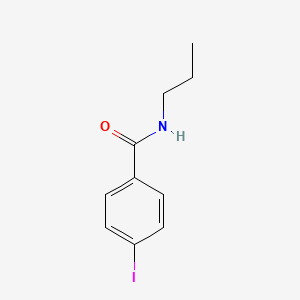
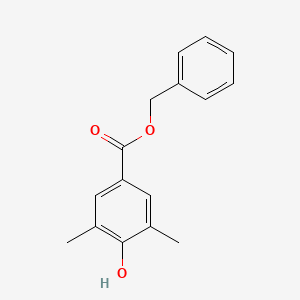
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)


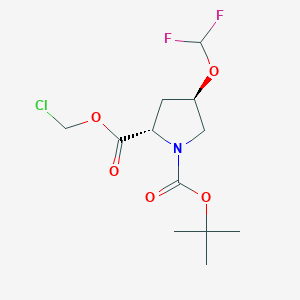
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate](/img/structure/B2561940.png)
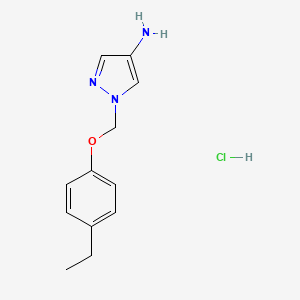
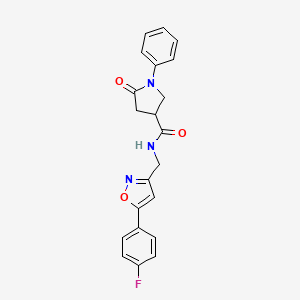
![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide](/img/structure/B2561945.png)
